molecular formula C14H18BrNO3 B12666274 Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 81010-24-4

Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B12666274
CAS No.: 81010-24-4
M. Wt: 328.20 g/mol
InChI Key: ZHNGYEXRMKGVBY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a hydroxyl group and an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to esterification with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-(4-bromophenyl)-4-oxopiperidine-1-carboxylate.

    Reduction: Formation of Ethyl 4-(phenyl)-4-hydroxypiperidine-1-carboxylate.

    Substitution: Formation of Ethyl 4-(4-substituted phenyl)-4-hydroxypiperidine-1-carboxylate.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets within the target protein, while the hydroxyl and ester groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding affinity.

    Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate: Contains a fluorine atom, which can influence its electronic properties and biological activity.

    Ethyl 4-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate: The presence of a methyl group can alter its steric and hydrophobic characteristics.

The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen or alkyl substituents.

Properties

CAS No.

81010-24-4

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C14H18BrNO3/c1-2-19-13(17)16-9-7-14(18,8-10-16)11-3-5-12(15)6-4-11/h3-6,18H,2,7-10H2,1H3

InChI Key

ZHNGYEXRMKGVBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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